molecular formula C15H10F3N3S2 B15169808 2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine CAS No. 917808-20-9

2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine

Cat. No.: B15169808
CAS No.: 917808-20-9
M. Wt: 353.4 g/mol
InChI Key: NOFANMABWRSKQV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a methylsulfanyl (SCH₃) group and at position 4 with a 1,3-thiazole ring. The thiazole moiety is further substituted at position 4 with a 3-(trifluoromethyl)phenyl group.

Properties

CAS No.

917808-20-9

Molecular Formula

C15H10F3N3S2

Molecular Weight

353.4 g/mol

IUPAC Name

5-(2-methylsulfanylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H10F3N3S2/c1-22-14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3

InChI Key

NOFANMABWRSKQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process generally involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Target Compound : Pyrimidine (C₄H₃N₂) with a 1,3-thiazole substituent at position 4.
  • : Pyrimidine core with a 4-methyl-2-(methylamino)thiazol-5-yl group at position 4 and a 3-hydroxyphenylamino group at position 2. The cyano group at position 5 increases polarity .
  • : Pyrimidine substituted at position 4 with a thiophene group and at position 2 with a (2-chloro-1,3-thiazol-5-yl)methylsulfanyl group.
  • : Propanoic acid derivative with a thiazole ring linked to a 2-fluoro-4-(trifluoromethyl)phenyl group. The carboxylic acid group improves solubility but reduces membrane permeability .

Substituent Effects

  • Trifluoromethylphenyl Group : Present in the target compound and derivatives. This group enhances resistance to oxidative metabolism and improves hydrophobic interactions in biological systems .
  • Methylsulfanyl Group : Unique to the target compound and . The SCH₃ group may modulate electron density and steric effects on the pyrimidine ring .
  • Functional Modifications: ’s cyano group and ’s carboxylic acid introduce polar functionalities, impacting solubility and target engagement .

Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine (Target) C₁₅H₁₁F₃N₃S₂ 354.4 SCH₃ (position 2), 3-(trifluoromethyl)phenyl-thiazole (position 4) Calculated
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () C₁₆H₁₄N₆OS 354.4 3-hydroxyphenylamino (position 2), cyano (position 5)
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine () C₁₂H₈ClN₃S₃ 325.9 Chlorothiazole (position 2), thiophene (position 4)
2-{4-[({2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}-2-methylpropanoic acid () C₂₃H₂₁F₄NO₃S₂ 555.5 Fluoro-trifluoromethylphenyl, carboxylic acid
2-{2-Methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid () C₂₂H₁₉F₃N₂O₃S₂ 520.5 Acetic acid side chain, trifluoromethylphenyl-thiazole

Research Findings and Implications

  • : Carboxylic acid derivatives (e.g., GW-501516 analogs) exhibit PPAR-δ agonism linked to neuroprotective effects in Parkinson’s disease models, though the target compound’s biological activity remains uncharacterized .
  • : Chlorothiazole-pyrimidine derivatives show insecticidal activity, highlighting the structural versatility of thiazole-pyrimidine hybrids .

Biological Activity

2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine, commonly referred to as GW0742, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : 2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine
  • Molecular Formula : C21H18F3N3O3S
  • Molecular Weight : 471.5 g/mol

GW0742 acts primarily as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in lipid metabolism and energy homeostasis. Activation of PPARδ by GW0742 has been associated with various biological effects, including:

  • Anti-inflammatory Effects : GW0742 has been shown to reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases.
  • Antitumor Activity : Studies indicate that GW0742 may inhibit tumor growth through modulation of metabolic pathways and apoptosis induction in cancer cells.

Biological Activity Summary

Activity Type Description Reference
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro and in vivo models.
AntitumorInduces apoptosis in cancer cell lines; shows cytotoxic effects against tumors.
Metabolic RegulationEnhances fatty acid oxidation and glucose metabolism.

Case Studies

  • Anti-inflammatory Effects : In a study involving murine models of colitis, GW0742 administration led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The study concluded that PPARδ activation could be a viable therapeutic target for inflammatory bowel disease (IBD) .
  • Antitumor Activity : A recent investigation into the effects of GW0742 on breast cancer cell lines demonstrated that it inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. The findings suggest that GW0742 could serve as a potential adjunct therapy in breast cancer treatment .
  • Metabolic Disorders : Research focusing on metabolic syndrome indicated that GW0742 improved insulin sensitivity and lipid profiles in high-fat diet-induced obesity models. This suggests its potential application in managing obesity-related metabolic disorders .

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